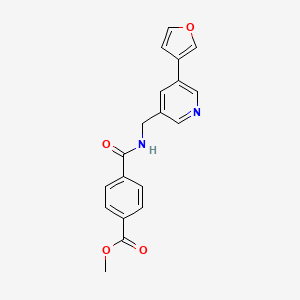
Methyl 4-(((5-(furan-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-(((5-(furan-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MFCB and falls under the category of benzamide derivatives.
Scientific Research Applications
Anti-Cancer Properties
Methyl 4-(((5-(furan-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate (let’s call it MFCB for brevity) has shown promise as an anti-cancer agent. Researchers have investigated its effects on lung carcinoma cell lines (such as A549) using techniques like the MTT assay . The compound’s cytotoxic activity against cancer cells suggests potential therapeutic applications.
Antimicrobial Activity
Chalcones, a class of compounds to which MFCB belongs, exhibit diverse biological activities. Among these, antimicrobial properties stand out. MFCB derivatives may have significant antimicrobial potential, making them relevant for combating bacterial and fungal infections .
Epoxy Resins and Material Science
Furan derivatives play a crucial role in the synthesis of epoxy resins. For instance, 2,5-bis[(2-oxiranylmethoxy)methyl] furan (BOF) can be prepared from 2,5-bis(hydroxymethyl) furan. These furan-containing epoxides find applications in coatings, adhesives, and composite materials .
Anti-Inflammatory Effects
Chalcones, including MFCB, possess anti-inflammatory properties. Their ability to modulate inflammatory pathways makes them potential candidates for drug development in conditions like arthritis and other inflammatory diseases .
Antioxidant Activity
MFCB’s structure suggests potential antioxidant effects. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases. Further studies are needed to explore this aspect fully .
Molecular Docking Studies and Apoptosis Mechanisms
Researchers have conducted molecular docking studies on MFCB derivatives. Specifically, chalcones 7b and 7c were investigated for their interactions with cellular targets. Additionally, their impact on apoptosis (programmed cell death) pathways in A549 cells was explored .
properties
IUPAC Name |
methyl 4-[[5-(furan-3-yl)pyridin-3-yl]methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-24-19(23)15-4-2-14(3-5-15)18(22)21-10-13-8-17(11-20-9-13)16-6-7-25-12-16/h2-9,11-12H,10H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWZBTZYFMKFCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(((5-(furan-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpiperidine-3-carboxylic acid](/img/structure/B2380797.png)
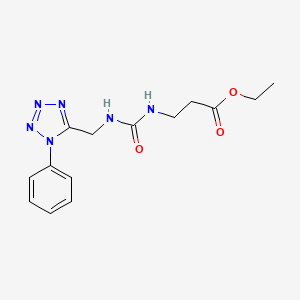
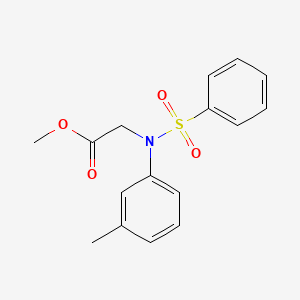
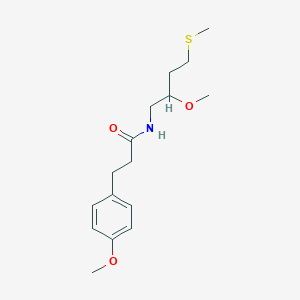
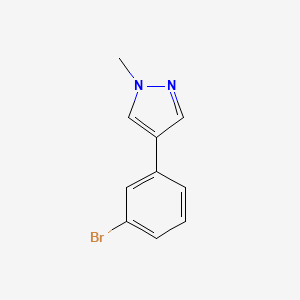
![2-[1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2380807.png)
![tert-Butyl 4-[(2-fluoro-6-nitrophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B2380808.png)
![4,4,4-trifluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)butanamide](/img/structure/B2380809.png)
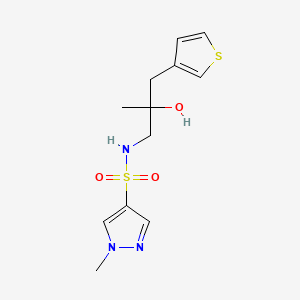
![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2380811.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2380813.png)
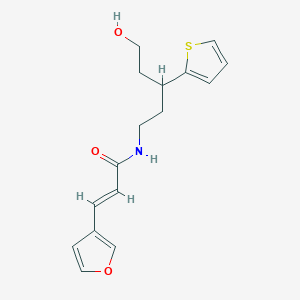
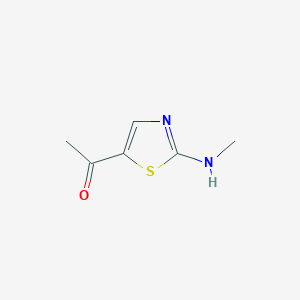
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2380818.png)